![molecular formula C21H16F3N5O3 B2533142 2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021112-46-8](/img/structure/B2533142.png)
2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds with related structures and potential activities. For instance, the first paper discusses the synthesis and herbicidal activity of N-substituted phenoxyacetamide derivatives, which share a common phenoxyacetamide moiety with the compound . The second paper describes the synthesis of N-substituted acetamides with a pyrazolobenzothiazine ring system, which, like the compound of interest, involves complex heterocyclic structures and potential for biological activity .
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as mentioned in the first paper . The synthesis routes typically involve multiple steps, including the formation of intermediate compounds, which are then further reacted to obtain the final product. The synthesis process is carefully designed to ensure the correct attachment of various functional groups and the formation of the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic rings. For example, the compounds in the first paper contain a dihydropyrimidinyl phenyl moiety, while those in the second paper feature a pyrazolobenzothiazine ring system . These structural features are crucial for the biological activity of the compounds, as they can interact with specific targets within biological systems.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, aromatic substitution, and heterocycle formation. The reactivity of the compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the overall chemical stability and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the lipophilicity and metabolic stability of the compound. The heterocyclic rings can also influence the compound's ability to form hydrogen bonds and interact with biological targets. The compounds' solubility, melting point, and stability are key parameters that can be assessed through techniques such as NMR, IR, mass spectrometry, and elemental analysis, as described in the papers .
Aplicaciones Científicas De Investigación
Potential Antiasthma Agents
Compounds with structures similar to the query, particularly those incorporating triazolo and pyridazin moieties, have been investigated for their potential as antiasthma agents. A study explored the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which exhibited activity as mediator release inhibitors in the human basophil histamine release assay. This suggests that compounds with similar structural features could be explored for their potential in treating asthma by inhibiting mediator release (Medwid et al., 1990).
Imaging and Radiolabeling Applications
Another area of research involves the use of certain triazolo and pyridazin derivatives for imaging purposes, particularly in positron emission tomography (PET). A study on the radiosynthesis of [18F]PBR111, a selective radioligand, highlights the potential of such compounds in imaging the translocator protein (18 kDa) with PET. This application is crucial for studying various diseases and conditions in the brain and peripheral organs, suggesting that similar compounds could be developed for diagnostic imaging purposes (Dollé et al., 2008).
Insecticidal Assessment
Research into heterocyclic compounds incorporating thiadiazole moieties, such as the study on the insecticidal assessment against the cotton leafworm, indicates that these compounds can be potent insecticides. This suggests a potential application of the query compound in agricultural sciences for pest control, given its structural similarity to researched compounds (Fadda et al., 2017).
Anticancer Research
Compounds with similar structures have been explored for their anticancer effects. A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea showed remarkable anticancer effects with reduced toxicity. This suggests that the query compound could be of interest in the development of new anticancer agents (Wang et al., 2015).
Mecanismo De Acción
Target of action
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine moiety, which is a fused heterocyclic structure often found in various bioactive compounds
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, some compounds with a [1,2,4]triazolo[4,3-b]pyridazine moiety have been found to intercalate DNA, disrupting its structure and function .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some compounds with similar structural features have shown anticancer activities .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, some compounds with a [1,2,4]triazolo[4,3-b]pyridazine moiety have shown remarkable thermal stabilities .
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c22-14-3-1-13(2-4-14)21-27-26-18-7-8-20(28-29(18)21)31-10-9-25-19(30)12-32-17-6-5-15(23)11-16(17)24/h1-8,11H,9-10,12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANXZNGIHCYZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=C(C=C(C=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

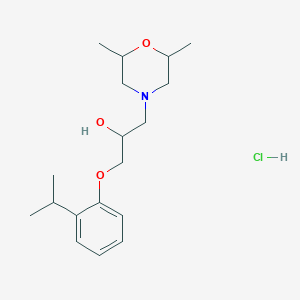
![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)
![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)
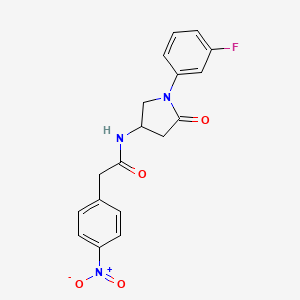
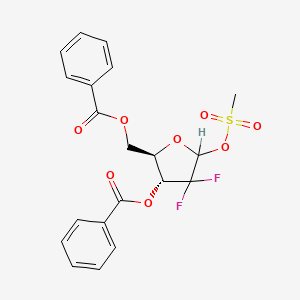
![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)
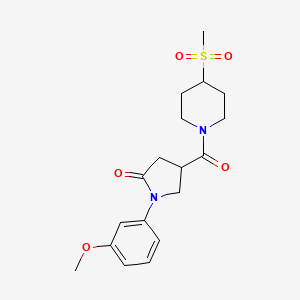
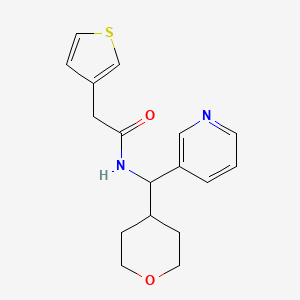


![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)
![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)